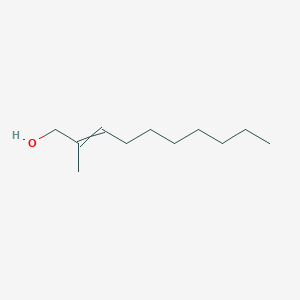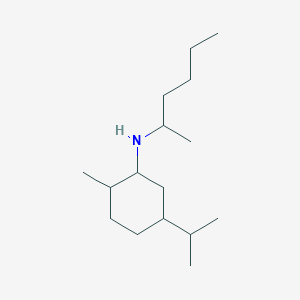![molecular formula C10H14N2O2 B14432258 Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester CAS No. 78823-56-0](/img/structure/B14432258.png)
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C_10H_14N_2O_2. It is also known by other names such as methyl 4-(dimethylamino)phenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)aniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{4-(dimethylamino)aniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the reaction of 4-(dimethylamino)phenol with methyl isocyanate. This reaction is typically carried out under mild conditions and yields the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production may also involve the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(dimethylamino)aniline and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(dimethylamino)aniline and methanol.
Oxidation: N-oxides of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the nervous system.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be compared with other carbamate esters such as:
Methyl carbamate: A simpler carbamate ester with similar hydrolysis properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct uses in the food and beverage industry.
Phenyl carbamate: Similar in structure but with a phenyl group instead of a dimethylamino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbamate esters.
Eigenschaften
| 78823-56-0 | |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)9-6-4-8(5-7-9)11-10(13)14-3/h4-7H,1-3H3,(H,11,13) |
InChI-Schlüssel |
OHNLVDYHOQNVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



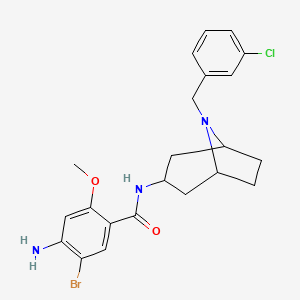
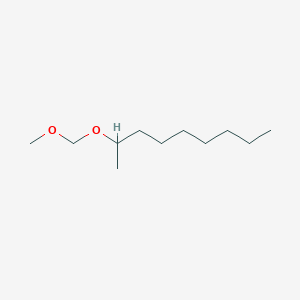
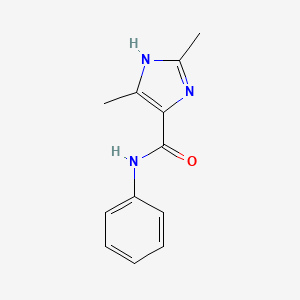

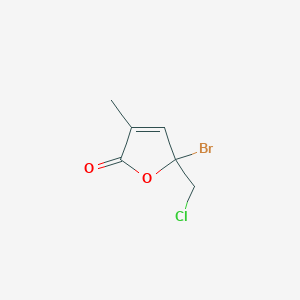
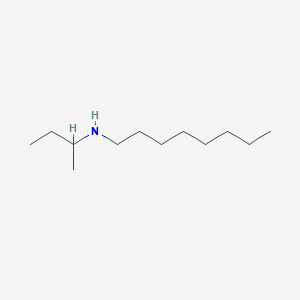
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
